Cas no 170242-36-1 (9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-)

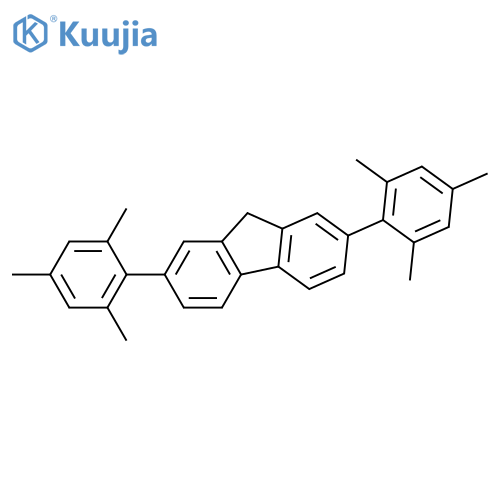

170242-36-1 structure

商品名:9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-

- 9H-?Fluorene,?2,?7-?bis(2,?4,?6-?trimethylphenyl)?-

- 2,7-Dimesitylfluorene

- 2,7-Dimesityl-9H-fluorene

- 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene

- 170242-36-1

- G69591

- C31H30

- SY265421

- 9H-Fluorene,2,7-bis(2,4,6-trimethylphenyl)-

- DTXSID201267360

- MFCD32642049

- CS-0112216

-

- MDL: MFCD32642049

- インチ: 1S/C31H30/c1-18-11-20(3)30(21(4)12-18)24-7-9-28-26(15-24)17-27-16-25(8-10-29(27)28)31-22(5)13-19(2)14-23(31)6/h7-16H,17H2,1-6H3

- InChIKey: HRTBJVPOLKULEE-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=CC(C3=C(C)C=C(C)C=C3C)=C2)C2=C1C=C(C1=C(C)C=C(C)C=C1C)C=C2

計算された属性

- せいみつぶんしりょう: 402.234750957g/mol

- どういたいしつりょう: 402.234750957g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 31

- 回転可能化学結合数: 2

- 複雑さ: 531

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 9

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780372-1g |

2,7-Dimesitylfluorene |

170242-36-1 | 95% | 1g |

$975 | 2025-02-24 | |

| ChemScence | CS-0112216-250mg |

2,7-Dimesityl-9H-fluorene |

170242-36-1 | 250mg |

$106.0 | 2022-04-27 | ||

| Chemenu | CM385542-1g |

2,7-Dimesitylfluorene |

170242-36-1 | 95%+ | 1g |

$*** | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182856-1g |

2,7-Dimesityl-9H-fluorene |

170242-36-1 | 97% | 1g |

¥8971 | 2023-02-24 | |

| eNovation Chemicals LLC | D780372-1g |

2,7-Dimesitylfluorene |

170242-36-1 | 95% | 1g |

$975 | 2024-07-20 | |

| A2B Chem LLC | AY20736-1g |

2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene |

170242-36-1 | 97% | 1g |

$192.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D780372-1g |

2,7-Dimesitylfluorene |

170242-36-1 | 95% | 1g |

$975 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01109065-1g |

2,7-Dimesityl-9H-fluorene |

170242-36-1 | 97% | 1g |

¥1534.0 | 2023-02-23 | |

| Ambeed | A1206220-250mg |

2,7-Dimesityl-9H-fluorene |

170242-36-1 | 97% | 250mg |

$99.0 | 2024-04-23 | |

| Ambeed | A1206220-100mg |

2,7-Dimesityl-9H-fluorene |

170242-36-1 | 97% | 100mg |

$64.0 | 2024-04-23 |

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Louis Porte RSC Adv., 2014,4, 64506-64513

170242-36-1 (9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2279938-29-1(Alkyne-SS-COOH)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:170242-36-1)9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):215.0/742.0